Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine
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Overview
Description
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can produce N-formylkynurenine.
Scientific Research Applications
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.
Glycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl: A shorter peptide with similar amino acid composition.
Uniqueness
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties
Properties
CAS No. |
649572-24-7 |
---|---|
Molecular Formula |
C36H48N12O11 |
Molecular Weight |
824.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H48N12O11/c37-12-29(51)41-15-30(52)45-26(17-49)33(55)46-24(10-19-13-40-22-5-2-1-4-21(19)22)32(54)42-16-31(53)44-23(7-8-28(38)50)35(57)48-9-3-6-27(48)34(56)47-25(36(58)59)11-20-14-39-18-43-20/h1-2,4-5,13-14,18,23-27,40,49H,3,6-12,15-17,37H2,(H2,38,50)(H,39,43)(H,41,51)(H,42,54)(H,44,53)(H,45,52)(H,46,55)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WYGUGMZSUOZNOA-IRGGMKSGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O |
Origin of Product |
United States |
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